BenchChemオンラインストアへようこそ!

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Select this exact N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide to preserve the unique ortho-phenoxy amide geometry, CNS MPO compliance (TPSA 84.1 Ų, XLogP3 4.3), and enhanced H-bond donor strength (pKa 11.97). Close-in-class analogs (e.g., 2-methoxyphenyl or morpholino-sulfonyl) deviate sharply in permeability, lipophilicity, and target engagement. Procure this scaffold to eliminate uncontrolled variability in CNS or GPCR programs and to generate a rare, non-redundant screening fingerprint.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 313404-18-1
Cat. No. B2608414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313404-18-1
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C24H24N2O4S/c27-24(25-22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27)
InChIKeyOWNFHGUDFDXZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313404-18-1) Enters the Procurement Radar


N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative combining a 2-phenoxyphenyl motif on the amide nitrogen with a 4-(piperidin-1-ylsulfonyl) substitution. Its molecular formula is C24H24N2O4S and its monoisotopic mass is 436.15 Da [1]. The scaffold sits within the larger piperidine-benzenesulfonamide chemical space, a class patented for CNS indications including psychosis, schizophrenia, and Alzheimer’s disease [2]. The compound’s predicted physiochemical profile – XLogP3 = 4.3, topological polar surface area = 84.1 Ų, and pKa (predicted) = 11.97 – positions it in a distinct property window that influences solubility, permeability, and target engagement [1].

Why Generic Piperidine-Benzene-Sulfonamide Interchange Falls Short for N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide


Within the piperidine-benzenesulfonamide class, the 2‑phenoxyphenyl amide substituent creates a sterically demanding and electron-rich ortho‑biaryl ether that modulates amide geometry and hydrogen‑bonding capacity [1]. Generic analogs carrying smaller ortho‑substituents (e.g., methoxy) or unsubstituted phenyl rings are likely to exhibit divergent conformational preferences, lipophilicity, and metabolic susceptibility, because the ortho‑phenoxy group simultaneously enhances hydrophobic surface area and introduces an additional aromatic ring capable of π‑stacking [1]. Consequently, procurement decisions that substitute a close-in-class compound without verifying target‑dependent quantitative data risk introducing uncontrolled variability in target engagement, selectivity, and ADMET behavior.

Quantitative Differential Evidence for N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide vs. In‑Class Alternatives


Topological Polar Surface Area (TPSA) Differentiates CNS-Penetrant Potential from Common 4-Substituted Analogs

The target compound’s TPSA of 84.1 Ų [1] places it closer to the traditionally favorable CNS window (<90 Ų) than the 4‑morpholino‑sulfonyl analog (predicted TPSA ≈ 93.4 Ų) or the 4‑piperazino‑sulfonyl analog (predicted TPSA ≈ 95 Ų with additional H‑bond donor) [2]. The difference of ≈ 9.3 Ų between the piperidine and morpholine sulfonamides can correspond to a measurable change in passive permeability and P‑glycoprotein recognition.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Ortho-Phenoxyphenyl Substituent Provides a 1.1 log-unit Lipophilicity Shift Relative to Ortho-Methoxy Analog

The experimental (or computed) logP of N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide (XLogP3 = 4.3) [1] is approximately 1.1 log units higher than the predicted XLogP3 of the corresponding 2‑methoxyphenyl analog (≈ 3.2) [2]. This increase arises from the addition of a phenyl ring and signals a substantially higher binding affinity for lipophilic pockets, but also a greater risk of CYP‑mediated metabolism and hERG channel blockade if not managed by the piperidine‑sulfonyl moiety.

Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship

Amide Hydrogen-Bond Donor Capacity is Modulated by the Ortho-Phenoxy Group; Predicted pKa Suggests Unique Ionization State Under Physiological Conditions

The predicted amide pKa of 11.97 [1] indicates that the amide NH remains >99% neutral at physiological pH, a feature essential for passive membrane diffusion and for engaging hydrogen‑bond acceptors in protein targets. The ortho‑phenoxy substituent is expected to further reduce the amide NH pKa relative to ortho‑unsubstituted benzamide (predicted pKa ≈ 12.5) due to the electron‑withdrawing inductive effect of the phenoxy oxygen [2]. This shift, while modest (ΔpKa ≈ 0.5), can strengthen hydrogen‑bond donor capacity and alter target residence time.

Medicinal Chemistry pKa Prediction Biomolecular Recognition

Application Scenarios Where N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide Outperforms Generic Analogs


Structure-Activity Relationship (SAR) Campaigns Targeting CNS Penetrant Candidates

The compound’s TPSA of 84.1 Ų, combined with an XLogP3 of 4.3, places it in the preferred CNS multiparameter optimization (MPO) score window (typically >4). Teams designing brain‑penetrant inhibitors or receptor modulators should select this piperidine‑sulfonyl variant over the morpholino‑ or piperazino‑sulfonyl analogs because the latter exceed the TPSA threshold linked to reduced passive permeability [1].

Probe Development for Lipophilic Protein Binding Pockets

With a predicted logP ≈ 1.1 units higher than the 2‑methoxyphenyl analog [1], this compound is more suitable for engaging deep hydrophobic clefts in targets such as GPCRs, nuclear receptors, or protein‑protein interaction interfaces. Procurement should prioritize this scaffold when lipophilic complementarity is a key design criterion.

Fragment Elaboration or Hit‑to‑Lead Optimization Requiring Modulated Amide Hydrogen‑Bond Strength

The ortho‑phenoxy group fine‑tunes the amide NH pKa to 11.97, enhancing hydrogen‑bond donor strength relative to unsubstituted benzamides [1]. This property is critical for programs requiring stable amide‑target interactions without introducing additional heteroatoms or formal charges.

Procurement for In‑Vitro Selectivity Profiling Panels

The combined structural features – ortho‑phenoxyphenyl motif plus para‑piperidine sulfonamide – are rare among commercial libraries. Purchasing this specific compound for broad‑panel screening generates a unique fingerprint that cannot be obtained with common ‘piperidine‑sulfonyl‑benzamide’ substitutes, reducing the risk of redundant hits from over‑populated chemotypes [2].

Quote Request

Request a Quote for N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.